molecular formula C28H26N2O4S B14922831 {4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Cat. No.: B14922831
M. Wt: 486.6 g/mol
InChI Key: DRTKXJBPERYCRU-KSVGNYRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID involves multiple steps, typically starting with the formation of the thiazolidinone ring. This can be achieved through the reaction of ethylphenyl isothiocyanate with an appropriate amine, followed by cyclization. The resulting intermediate is then reacted with phenoxyacetic acid under specific conditions to yield the final product .

Chemical Reactions Analysis

2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The phenoxyacetic acid moiety may bind to receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-[4-({3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID include:

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[4-[(Z)-[3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C28H26N2O4S/c1-3-19-5-11-22(12-6-19)29-28-30(23-13-7-20(4-2)8-14-23)27(33)25(35-28)17-21-9-15-24(16-10-21)34-18-26(31)32/h5-17H,3-4,18H2,1-2H3,(H,31,32)/b25-17-,29-28?

InChI Key

DRTKXJBPERYCRU-KSVGNYRWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)C4=CC=C(C=C4)CC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)C4=CC=C(C=C4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.